Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate
Overview
Description
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol. This compound has garnered interest in the scientific community due to its unique physical, chemical, and biological properties.
Preparation Methods
Chemical Reactions Analysis
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: Using reagents like boron compounds in Suzuki–Miyaura coupling reactions.
Common reagents used in these reactions include difluoromethylation reagents, metal catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of difluoromethoxy groups on biological systems.
Medicine: It is investigated for its potential pharmacological activities, including its role in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain fluorine atoms and are used in agrochemicals and pharmaceuticals.
Difluoromethylated Aromatics: These compounds share the difluoromethoxy group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(11)8(7(5)12)17-10(13)14/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPRIXZQIDCVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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